1,4-Dibromo-piperazine-2,5-dione
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Overview
Description
1,4-Dibromo-piperazine-2,5-dione is a chemical compound that belongs to the piperazine family. It is characterized by the presence of two bromine atoms attached to the piperazine ring at positions 1 and 4, and two carbonyl groups at positions 2 and 5. This compound is commonly used in various fields such as medical research, environmental research, and industrial research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Dibromo-piperazine-2,5-dione typically involves the bromination of piperazine-2,5-dione. One common method includes the reaction of piperazine-2,5-dione with bromine in an appropriate solvent under controlled conditions. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination .
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods. These methods often include the use of continuous flow reactors and optimized reaction conditions to maximize yield and purity. The use of catalysts and advanced purification techniques can also enhance the efficiency of the industrial production process .
Chemical Reactions Analysis
Types of Reactions
1,4-Dibromo-piperazine-2,5-dione undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, leading to the formation of different derivatives.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. These reactions are typically carried out in polar solvents under mild to moderate conditions.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used under controlled conditions.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed under anhydrous conditions.
Major Products Formed
The major products formed from these reactions include various substituted piperazine-2,5-dione derivatives, which can have different functional groups attached to the piperazine ring. These derivatives can exhibit diverse chemical and biological properties .
Scientific Research Applications
1,4-Dibromo-piperazine-2,5-dione has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, such as in the development of new drugs and treatment strategies.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of other valuable compounds
Mechanism of Action
The mechanism of action of 1,4-Dibromo-piperazine-2,5-dione involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. For example, it has been shown to decrease reactive oxygen species (ROS) production and stabilize mitochondrial membrane potential, thereby restraining cell apoptosis and promoting cell survival via an IL-6/Nrf2 positive-feedback loop .
Comparison with Similar Compounds
1,4-Dibromo-piperazine-2,5-dione can be compared with other similar compounds, such as:
1,4-Disubstituted Piperazine-2,5-diones: These compounds have different substituents at positions 1 and 4, leading to variations in their chemical and biological properties.
Pyrrolopyrazine Derivatives: These compounds contain a pyrrole ring fused with a pyrazine ring and exhibit different biological activities.
Tryptamine-Piperazine-2,5-dione Conjugates: These compounds are synthesized via post-Ugi cascade reactions and have shown potential as anticancer agents
The uniqueness of this compound lies in its specific bromination pattern and the resulting chemical reactivity and biological activity. This compound serves as a valuable tool in various research and industrial applications, making it a subject of ongoing scientific interest.
Properties
IUPAC Name |
1,4-dibromopiperazine-2,5-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4Br2N2O2/c5-7-1-3(9)8(6)2-4(7)10/h1-2H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFKYKEHRPKQJDV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)N(CC(=O)N1Br)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4Br2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.89 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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